molecular formula C18H16F3NOS B1327186 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone CAS No. 898788-02-8

3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone

Cat. No.: B1327186
CAS No.: 898788-02-8
M. Wt: 351.4 g/mol
InChI Key: VWRBEALJMJOXMU-UHFFFAOYSA-N
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Chemical Reactions Analysis

3’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and are not fully elucidated .

Comparison with Similar Compounds

3’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone can be compared with other similar compounds, such as:

    3’-Morpholinomethyl-3,4,5-trifluorobenzophenone: Similar structure but with a morpholine group instead of a thiomorpholine group.

    3’-Piperidinomethyl-3,4,5-trifluorobenzophenone: Similar structure but with a piperidine group instead of a thiomorpholine group.

The uniqueness of 3’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[3-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NOS/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-2-12(8-13)11-22-4-6-24-7-5-22/h1-3,8-10H,4-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRBEALJMJOXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643396
Record name {3-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-02-8
Record name {3-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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